4,5'-Di(desmethyl) Omeprazole, also known as 5'-O-desmethyl omeprazole, is a significant metabolite of the widely used proton pump inhibitor, omeprazole. This compound belongs to the class of organic compounds known as sulfinylbenzimidazoles, which are characterized by a sulfinyl group attached to a benzimidazole moiety. Its chemical formula is with an average molecular weight of approximately 331.389 g/mol .
The synthesis of 4,5'-Di(desmethyl) Omeprazole can be achieved through various methods, often involving the metabolism of omeprazole itself. The primary synthetic route involves the demethylation of omeprazole, which can occur through enzymatic reactions in the liver. Research indicates that cytochrome P450 enzymes play a crucial role in this metabolic process .
For laboratory synthesis, one approach includes starting with 2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole and subjecting it to conditions that favor demethylation. This can be accomplished using reagents such as boron tribromide or other strong Lewis acids that facilitate the removal of methyl groups .
The molecular structure of 4,5'-Di(desmethyl) Omeprazole features a benzimidazole core with additional functional groups that contribute to its pharmacological properties. The structural representation can be depicted as follows:
4,5'-Di(desmethyl) Omeprazole can undergo various chemical reactions typical for sulfinylbenzimidazoles. These include:
The mechanism of action for 4,5'-Di(desmethyl) Omeprazole primarily involves its role as a metabolite that retains some pharmacological activity similar to omeprazole. It acts by inhibiting the hydrogen-potassium ATPase enzyme system at the surface of the gastric parietal cells. This inhibition leads to decreased gastric acid secretion, thus providing therapeutic benefits in conditions like gastroesophageal reflux disease and peptic ulcers .
Experimental data on chromatographic properties indicate that it can be effectively separated using high-performance liquid chromatography techniques due to its distinct retention characteristics compared to omeprazole itself .
4,5'-Di(desmethyl) Omeprazole is primarily studied for its role in pharmacokinetics as a metabolite of omeprazole. Its presence in biological fluids is often used as a biomarker for monitoring omeprazole therapy. Additionally, research into its pharmacological effects continues to explore potential applications in enhancing therapeutic efficacy or reducing side effects associated with proton pump inhibitors .
The synthesis of 4,5'-Di(desmethyl) Omeprazole (chemical name: 2-[[(4-Hydroxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-5-ol; CAS 176219-12-8) involves regioselective demethylation of Omeprazole precursors. A key approach starts with the bromination of 2-mercapto-5-methoxybenzimidazole (II) using bromine in acetic acid with hydrobromic acid catalysis at 0–5°C, yielding 2-bromo-5-methoxybenzimidazole (III) with high regioselectivity (>95% yield) [1]. This intermediate undergoes nucleophilic substitution with 3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (VII) in acetone or acetonitrile under basic conditions (e.g., potassium tert-butoxide). The reaction is accelerated by catalytic potassium iodide (5–15 wt% of VII), facilitating C–N bond formation at the C2 position of the pyridine ring [1].
An alternative route employs direct demethylation of Omeprazole sulfide using boron tribromide (BBr₃) in anhydrous dichloromethane. This method simultaneously cleaves the 4-methoxy group on the pyridine ring and the 5-methoxy group on the benzimidazole, though it requires stringent moisture control to prevent over-demethylation [5].
Table 1: Key Synthetic Routes for 4,5'-Di(desmethyl) Omeprazole
Starting Material | Reagent/Conditions | Key Intermediate | Yield |
---|---|---|---|
2-Mercapto-5-methoxybenzimidazole | Br₂/AcOH/HBr, 0–5°C | 2-Bromo-5-methoxybenzimidazole | 95.2% |
2-Bromo-5-methoxybenzimidazole + 3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | KOtBu/KI, acetone, 70–90°C | Crude 4,5'-Di(desmethyl) Omeprazole | 82.7% |
Omeprazole sulfide | BBr₃, CH₂Cl₂, −78°C | Demethylated product | 60–70% |
Solvent and Catalyst Selection: The alkylation step between III and VII is highly sensitive to solvent polarity. Non-polar solvents (e.g., toluene) lead to incomplete conversion, while polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity. Adding 10–15% KI as a phase-transfer catalyst improves yield by 20–25% through halogen exchange, converting the bromide intermediate to a more reactive iodide species [1].
Temperature and Stoichiometry: Elevated temperatures (>90°C) promote sulfoxide degradation, reducing yields to <50%. Optimal conditions use 70–90°C with a 1:2 molar ratio of VII to III and 3 equivalents of base (e.g., KOtBu). Excess base causes hydrolysis of the labile dihydropyridine core [1] [5].
Regioselective Control: To avoid 1,3-di-desmethyl byproducts, stepwise demethylation is employed:
Major Process-Related Impurities:
Isolation and Purification:
Table 2: HPLC Profiling of 4,5'-Di(desmethyl) Omeprazole and Impurities
Compound | Retention Time (min) | Relative Response Factor | Detection Limit (ppm) |
---|---|---|---|
4,5'-Di(desmethyl) Omeprazole | 6.8 | 1.00 | 50 |
Omeprazole sulfone | 8.2 | 0.85 | 100 |
N-Alkylated byproduct | 12.5 | 1.20 | 75 |
Starting material (III) | 4.5 | 0.95 | 150 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1